- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach, Tetrahedron Letters, 2000, 41(21), 4007-4009
Cas no 931-48-6 (Ethynylcyclohexane)
Ethynylcyclohexane structure
Product Name:Ethynylcyclohexane
CAS番号:931-48-6
MF:C8H12
メガワット:108.180882453918
MDL:MFCD00001513
CID:804303
PubChem ID:70263
Update Time:2025-06-07
Ethynylcyclohexane 化学的及び物理的性質
名前と識別子
-
- Ethynylcyclohexane
- Cyclohexane, ethynyl-
- Cyclohexylacetylene
- Ethynylcyclohexane (ACI)
- 1-Cyclohexylethyne
- Cyclohexylethyne
- Ethyne, cyclohexyl-
- NS00039526
- CYCLOHEXYL ACETYLENE
- Cyclohexylacetylene, 98%
- C8H12
- F16297
- EINECS 213-236-6
- 931-48-6
- DTXSID30239265
- EN300-192818
- MFCD00001513
- AKOS015888167
- ethynyl-cyclohexane
- AS-47825
- DB-004024
- Z1255457380
- CS-W022720
- Prothizinic acid; Protizinic acid
-
- MDL: MFCD00001513
- インチ: 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
- InChIKey: SSDZYLQUYMOSAK-UHFFFAOYSA-N
- ほほえんだ: C#CC1CCCCC1
計算された属性
- せいみつぶんしりょう: 108.09400
- どういたいしつりょう: 108.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 98.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: 無色透明液体
- 密度みつど: 0.828 g/mL at 25 °C(lit.)
- ふってん: 130-132 °C(lit.)
- フラッシュポイント: 華氏温度:64.4°f< br / >摂氏度:18°C< br / >
- 屈折率: n20/D 1.4540(lit.)
- すいようせい: Immiscible with water.
- PSA: 0.00000
- LogP: 2.19990
- ようかいせい: 未確定
Ethynylcyclohexane 税関データ
- 税関コード:2902199090
- 税関データ:
中国税関コード:
2902199090概要:
290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Ethynylcyclohexane 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53418-5g |
Cyclohexylacetylene, 98% |
931-48-6 | 98% | 5g |
¥1635.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53418-25g |
Cyclohexylacetylene, 98% |
931-48-6 | 98% | 25g |
¥11683.00 | 2023-04-13 | |
| TRC | E939213-100mg |
Ethynylcyclohexane |
931-48-6 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939213-500mg |
Ethynylcyclohexane |
931-48-6 | 500mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E939213-1g |
Ethynylcyclohexane |
931-48-6 | 1g |
$ 160.00 | 2022-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-250mg |
Ethynylcyclohexane |
931-48-6 | 98% | 250mg |
¥74.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-1g |
Ethynylcyclohexane |
931-48-6 | 98% | 1g |
¥199.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-5g |
Ethynylcyclohexane |
931-48-6 | 98% | 5g |
¥900.0 | 2024-04-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 129216-1G |
Ethynylcyclohexane |
931-48-6 | 1g |
¥596.21 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 129216-5G |
Ethynylcyclohexane |
931-48-6 | 5g |
¥1444.69 | 2023-12-10 |
Ethynylcyclohexane 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
リファレンス
- Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzene, Journal of the Chemical Society, 1992, (3), 219-20
合成方法 3
はんのうじょうけん
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ; 18 h, -10 °C; 1 - 2 h, rt
リファレンス
- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds, Synlett, 2009, (4), 558-561
合成方法 4
はんのうじょうけん
リファレンス
- Convenient two-step conversion of acid chlorides to terminal alkynes, Synlett, 1990, (4),
合成方法 5
はんのうじょうけん
リファレンス
- Product class 8: linear alkynes: synthesis by elimination, Science of Synthesis, 2008, 43, 435-467
合成方法 6
はんのうじょうけん
1.1 -
1.2 Catalysts: Iodine
1.2 Catalysts: Iodine
リファレンス
- Acetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
合成方法 7
はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; overnight, 25 °C
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
リファレンス
- The synthesis and reactions of alkynylboranes and "ate" complexes, 1976, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes, Journal of Organic Chemistry, 1999, 64(18), 6918-6920
合成方法 10
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 80 °C
リファレンス
- Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF, Tetrahedron Letters, 2008, 49(48), 6794-6796
合成方法 11
はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
リファレンス
- A Practical Preparation of Terminal Alkynes from Aldehydes, Journal of Organic Chemistry, 2000, 65(6), 1889-1891
合成方法 12
はんのうじょうけん
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
リファレンス
- Reductions with samarium(II) iodide, Organic Reactions (Hoboken, 1994, 46,
合成方法 13
はんのうじょうけん
リファレンス
- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes, Journal of the Chemical Society, 1994, (10), 1281-4
合成方法 14
はんのうじょうけん
リファレンス
- Reaction of cyclohexylacetylene with lower saturated monobasic acids, Zhurnal Obshchei Khimii, 1957, 27, 1185-7
合成方法 15
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide , Water , Cuprous chloride Solvents: Dimethylformamide ; 12 h, 120 °C
リファレンス
- Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source, Organic Chemistry Frontiers, 2020, 7(4), 702-708
合成方法 16
はんのうじょうけん
1.1 -
1.2 Reagents: Iodine
1.2 Reagents: Iodine
リファレンス
- Acetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6
合成方法 17
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
リファレンス
- Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysis, Chemical Communications (Cambridge, 2022, 58(85), 11937-11940
合成方法 18
はんのうじょうけん
リファレンス
- Synthesis of linear alkynes by rearrangement, Science of Synthesis, 2008, 43, 469-554
合成方法 19
合成方法 20
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Nitrogen
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
リファレンス
- Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, Organic Syntheses, 1986, 64, 44-9
Ethynylcyclohexane Raw materials
- 1-cyclohexylethan-1-one
- Lithium Acetylide-ethylenediamine (1:1)
- Cyclohexane, (2,2-dibromoethenyl)-
- Cyclohexanemethanol, α-(dichloromethyl)-, 1-(4-methylbenzenesulfonate)
- Cyclohexane, [(1Z)-2-iodoethenyl]-
- Ethyl 3-cyclohexyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate
- Borinic acid, B-cyclohexyl-B-(1,1,2-trimethylpropyl)-, methyl ester
- Cyclohexanone p-Toluenesulfonylhydrazone
- Cyclohexane, (2,2-dichloroethenyl)-
- Ethanone, 1-cyclohexyl-2-(triphenylphosphoranylidene)-
- Lithium acetylide(Li(C2H)) (9CI)
- Cyclohexane, [2-[tris(1-methylethyl)silyl]ethynyl]-
Ethynylcyclohexane Preparation Products
Ethynylcyclohexane サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:931-48-6)Ethynylcyclohexane
注文番号:A1211714
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 15:59
価格 ($):441.0
Email:sales@amadischem.com
Ethynylcyclohexane 関連文献
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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推奨される供給者
Amadis Chemical Company Limited
(CAS:931-48-6)Ethynylcyclohexane
清らかである:99%
はかる:25g
価格 ($):441.0